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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic

profile of the micronized glyburide component within the fixed-dose combination product,

Glucovance. Glucovance combines micronized glyburide and metformin hydrochloride to

leverage their complementary mechanisms of action for the management of type 2 diabetes.

This document summarizes key pharmacokinetic parameters, details the experimental

protocols from pivotal bioequivalence studies, and visualizes relevant pathways and workflows

to support further research and development in this area.

I. Executive Summary
Glucovance is a fixed-dose combination of micronized glyburide and metformin hydrochloride.

The micronized formulation of glyburide is designed to enhance its dissolution and absorption,

leading to improved bioavailability compared to non-micronized forms.[1][2] Clinical studies

have demonstrated that while the metformin component of Glucovance is bioequivalent to co-

administered metformin, the glyburide component is not bioequivalent to co-administered non-

micronized glyburide (Micronase®). Specifically, the systemic exposure (AUC) to glyburide is

higher with Glucovance.[3][4][5][6][7] The co-administration of Glucovance with food has a

notable impact on the rate of glyburide absorption, significantly shortening the time to reach

maximum plasma concentration (Tmax), while having a minimal effect on the peak

concentration (Cmax) and overall exposure (AUC).
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II. Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for the micronized

glyburide component of Glucovance, based on data from bioequivalence studies comparing it

to the co-administration of Micronase® and metformin.

Table 1: Bioavailability of Glyburide Component in Glucovance vs. Co-Administered

Micronase® and Metformin

Formulation
Glyburide
Dose

Metformin
Dose

Mean AUC (%
increase vs.
co-
administered)

Bioequivalenc
e Status

Glucovance 2.5 mg 500 mg
18% higher[4][5]

[6][7]

Not

Bioequivalent[3]

[4][5][6][7]

Glucovance 5 mg 500 mg
7% higher[4][5]

[6][7]

Not

Bioequivalent[3]

[4][5][6][7]

Table 2: Pharmacokinetic Parameters of the Glyburide Component of Glucovance (5 mg/500

mg) with and without Food

Parameter Fasting State With Food

Cmax
~10% higher than co-

administered Micronase®
No significant effect[8]

Tmax 7.5 hours[8] 2.75 hours[8]

AUC
7% higher than co-

administered Micronase®
No significant effect[8]

Half-life (t½) Approximately 10 hours Approximately 10 hours

III. Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1218291?utm_src=pdf-body
https://www.benchchem.com/product/b1218291?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT01677260
https://www.accessdata.fda.gov/drugsatfda_docs/label/2010/021178s012lbl.pdf
https://www.mdpi.com/1999-4923/17/10/1352
https://dailymed.nlm.nih.gov/dailymed/fda/fdaDrugXsl.cfm?setid=ff281ebd-29c2-4852-a8ab-c4f21abe8b7c
https://cdn.clinicaltrials.gov/large-docs/49/NCT05083949/Prot_SAP_000.pdf
https://clinicaltrials.gov/study/NCT01677260
https://www.accessdata.fda.gov/drugsatfda_docs/label/2010/021178s012lbl.pdf
https://www.mdpi.com/1999-4923/17/10/1352
https://dailymed.nlm.nih.gov/dailymed/fda/fdaDrugXsl.cfm?setid=ff281ebd-29c2-4852-a8ab-c4f21abe8b7c
https://clinicaltrials.gov/study/NCT01677260
https://www.accessdata.fda.gov/drugsatfda_docs/label/2010/021178s012lbl.pdf
https://www.mdpi.com/1999-4923/17/10/1352
https://dailymed.nlm.nih.gov/dailymed/fda/fdaDrugXsl.cfm?setid=ff281ebd-29c2-4852-a8ab-c4f21abe8b7c
https://cdn.clinicaltrials.gov/large-docs/49/NCT05083949/Prot_SAP_000.pdf
https://clinicaltrials.gov/study/NCT01677260
https://www.accessdata.fda.gov/drugsatfda_docs/label/2010/021178s012lbl.pdf
https://www.mdpi.com/1999-4923/17/10/1352
https://dailymed.nlm.nih.gov/dailymed/fda/fdaDrugXsl.cfm?setid=ff281ebd-29c2-4852-a8ab-c4f21abe8b7c
https://www.benchchem.com/product/b1218291?utm_src=pdf-body
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The pharmacokinetic data presented above were primarily derived from randomized, two-way

crossover bioequivalence studies conducted in healthy adult male subjects. The general

protocol for these studies is outlined below.

A. Study Design
A typical bioequivalence study for Glucovance follows a randomized, two-way crossover

design.

Screening Phase

Treatment Phase

Period 1
Period 2 (Crossover)

Healthy Adult Male Subjects Screened

Inclusion Criteria Met
(Age 18-55, BMI 18.5-29.9)

Pass

Exclusion Criteria Applied
(e.g., organ dysfunction, drug/alcohol abuse)Fail

Randomization

Group 1

Group 2

Glucovance
(Test)

Micronase + Metformin
(Reference)

Crossover

Micronase + Metformin
(Reference)

Glucovance
(Test)

Crossover

7-Day Washout Period
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Figure 1: Bioequivalence Study Workflow

B. Subject Population
Inclusion Criteria: Healthy male adult subjects between the ages of 18 and 55 with a Body

Mass Index (BMI) between 18.5 and 29.9 kg/m ². Subjects were in good health as

determined by medical history and laboratory tests.[9]

Exclusion Criteria: Subjects with a history of significant organ dysfunction, drug or alcohol

abuse, hypersensitivity to metformin or sulfonylureas, or those who had recently donated

blood or participated in another clinical trial were excluded.[9]

C. Dosing and Administration
Subjects were typically required to fast for at least 10 hours prior to drug administration. A

single dose of the test product (Glucovance) or the reference products (co-administered

Micronase® and metformin) was administered.

D. Blood Sampling
Blood samples were collected at predetermined intervals to characterize the pharmacokinetic

profile. A typical, comprehensive sampling schedule is as follows: pre-dose (0 hours), and then

at 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 4.5, 5, 6, 8, 10, 12, 16, 24, 36, and 48 hours post-dose.[9]

E. Analytical Methodology
Plasma concentrations of glyburide were typically determined using a validated high-

performance liquid chromatography with ultraviolet detection (HPLC-UV) or a more sensitive

liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

IV. Signaling Pathways and Logical Relationships
A. Glyburide Mechanism of Action
Glyburide, a sulfonylurea, stimulates insulin release from pancreatic β-cells by blocking ATP-

sensitive potassium (KATP) channels.
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Figure 2: Glyburide's Mechanism of Action
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B. Micronization and Bioavailability
The micronization of glyburide is a key formulation strategy to improve its pharmacokinetic

profile.

Non-Micronized Glyburide
(Larger Particle Size)

Increased Surface Area for Dissolution

Slower

Micronized Glyburide
(Smaller Particle Size)

Enhanced Rate and Extent of Absorption

Improved Bioavailability

Click to download full resolution via product page

Figure 3: Impact of Micronization on Bioavailability

V. Conclusion
The micronized glyburide in Glucovance exhibits a distinct pharmacokinetic profile compared

to non-micronized formulations, characterized by enhanced bioavailability. The information and

diagrams presented in this guide offer a detailed technical resource for professionals in the field

of drug development and research, providing a solid foundation for understanding the clinical

pharmacology of this important combination therapy. The provided experimental protocols can

serve as a reference for designing future pharmacokinetic and bioequivalence studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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